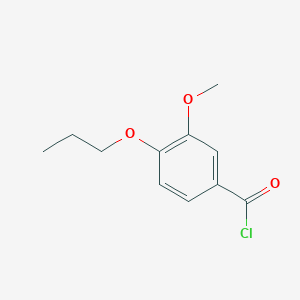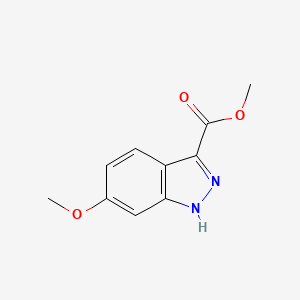
Methyl 6-methoxy-1H-indazole-3-carboxylate
概要
説明
“Methyl 6-methoxy-1H-indazole-3-carboxylate” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that is a part of many medicinal drugs .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of “this compound” is 176.17 . The molecular structure of this compound is derived from an amide moiety composed of amino acid derivatives .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, are synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a refrigerator and shipped at room temperature .科学的研究の応用
Inhibitor of Neuronal Nitric Oxide Synthase
Methyl 6-methoxy-1H-indazole-3-carboxylate and its derivatives have been studied for their role as inhibitors of neuronal nitric oxide synthase. This property is significant as nitric oxide synthase plays a crucial role in various physiological processes, including neurotransmission and vascular regulation. The crystal structure of a related compound, 7-methoxy-1H-indazole, reveals insights into how these compounds might interact with the enzyme (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Tubulin Polymerization Inhibition
Research indicates that certain indazole derivatives, including those related to this compound, act as tubulin polymerization inhibitors. This activity has implications in the field of cancer research, as tubulin inhibitors can disrupt the mitotic process in cancer cells, leading to apoptosis or cell death. One such compound demonstrated promising antiproliferative activity against human cancer cells, highlighting its potential as a therapeutic agent (Minegishi et al., 2015).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of indazole derivatives, including this compound, provide essential insights into their chemical properties. Understanding the enthalpy of formation and molecular structure of these compounds is crucial for their application in various scientific fields, such as materials science and pharmaceutical chemistry (Orozco-Guareño et al., 2019).
Development of PET Probes
Indazole derivatives have been explored for their potential in the development of positron emission tomography (PET) probes. These compounds, including ones structurally related to this compound, can be used in imaging studies to investigate various biological processes and disease states, including cancer and neurological disorders (Gao, Wang, Miller, & Zheng, 2013).
Safety and Hazards
将来の方向性
Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, “Methyl 6-methoxy-1H-indazole-3-carboxylate” and its derivatives could be of significant interest in future research and development in medicinal chemistry.
作用機序
Target of Action
Methyl 6-methoxy-1H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology, particularly in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and h-sgk kinases) by inhibiting, regulating, or modulating their activity . This interaction results in changes in the cellular processes controlled by these kinases, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
Given the targets of this compound, it is likely that it affects the pathways controlled by chk1, chk2, and h-sgk kinases . These pathways play crucial roles in cell biology, including cell cycle regulation and response to DNA damage .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Given its targets, it is likely that the compound affects cellular processes controlled by chk1, chk2, and h-sgk kinases . This could potentially lead to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, cool, and well-ventilated place . It should also be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
生化学分析
Biochemical Properties
Methyl 6-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase δ (PI3Kδ) . The compound’s interaction with PI3Kδ leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, thereby affecting various cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of PI3Kδ by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/AKT signaling pathway, resulting in reduced cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . This distribution pattern is consistent with its metabolism and excretion pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
methyl 6-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFOISODBNEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676897 | |
| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-53-5 | |
| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


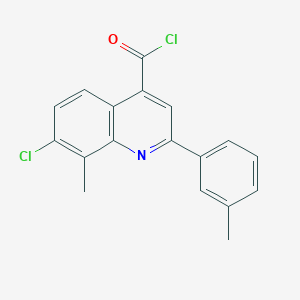
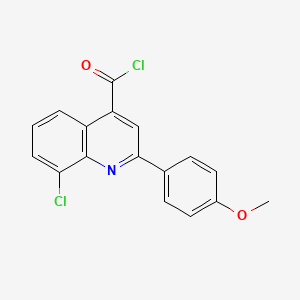
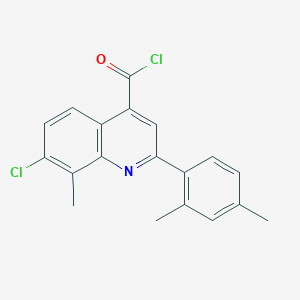
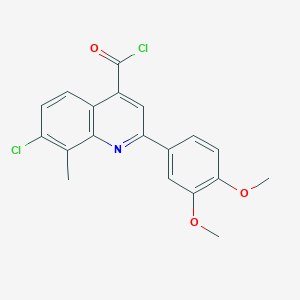
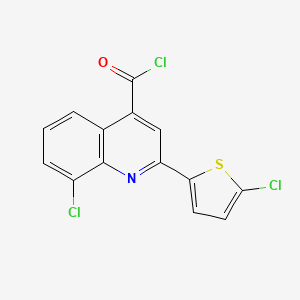
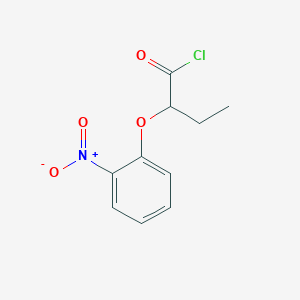
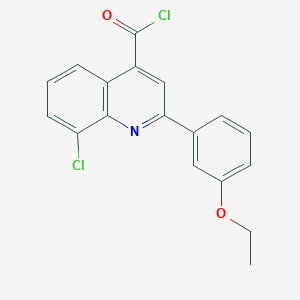
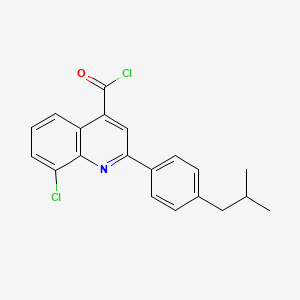
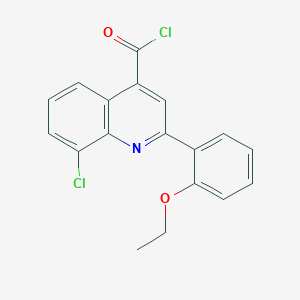
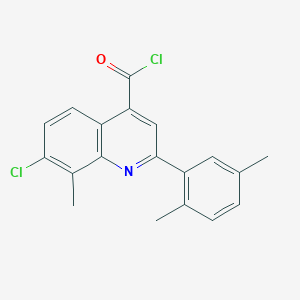
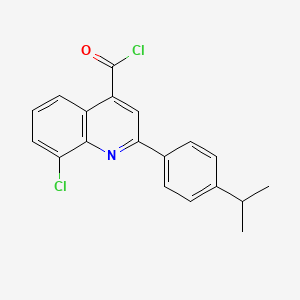

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
